molecular formula C9H13N3 B13002829 N3-(Cyclopropylmethyl)pyridine-2,3-diamine

N3-(Cyclopropylmethyl)pyridine-2,3-diamine

Cat. No.: B13002829
M. Wt: 163.22 g/mol
InChI Key: RRKJNPNOFKLOCH-UHFFFAOYSA-N
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Description

Significance of Pyridinediamine Derivatives in Contemporary Chemical Research

Pyridinediamine derivatives represent a privileged scaffold in modern chemical and pharmaceutical research due to their diverse biological activities and applications. nih.govresearchgate.net The pyridine (B92270) nucleus is a key component in numerous natural products and FDA-approved drugs, and its functionalization with diamine groups provides multiple sites for molecular interactions and further chemical modification. researchgate.netnih.gov

In medicinal chemistry, these derivatives are investigated for a wide range of therapeutic applications. They are known to interact with various enzymes and proteins, leading to their exploration as anticancer, antibacterial, and antiviral agents. researchgate.netnih.gov The structural versatility of the pyridinediamine core allows for the synthesis of compounds that can act as multi-target inhibitors, for instance, targeting cholinesterases in the context of Alzheimer's disease research. nih.gov The ability of the pyridine nitrogen and the appended amino groups to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions, is crucial to their biological function. nih.govnih.gov

Beyond pharmaceuticals, pyridine derivatives are essential in materials science and catalysis. researchgate.net They are used as ligands in coordination chemistry to create complexes with transition metals, which are vital for various catalytic processes. researchgate.netyoutube.com The electronic properties of the pyridine ring, modified by the electron-donating amino groups, can be tuned to influence the reactivity and selectivity of these catalysts. Furthermore, these compounds serve as building blocks for synthesizing more complex heterocyclic systems and functional polymers. researchgate.netresearchgate.net

Structural Classification and Nomenclature of N3-(Cyclopropylmethyl)pyridine-2,3-diamine

This compound is a substituted aromatic diamine. Its structure is based on a pyridine core with two amino groups (–NH₂) located at adjacent positions 2 and 3 of the ring. The defining feature is a cyclopropylmethyl group (–CH₂-c-C₃H₅) attached to the nitrogen atom of the amino group at position 3.

The systematic IUPAC name for this compound is This compound . This nomenclature precisely describes the molecular architecture: "pyridine-2,3-diamine" indicates the parent scaffold, and "N3-(cyclopropylmethyl)" specifies that the cyclopropylmethyl substituent is bonded to the exocyclic nitrogen at position 3.

Interactive Data Table: Physicochemical Properties of this compound This table summarizes key computed and experimental properties of the compound.

PropertyValue/DescriptionReference
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
IUPAC Name This compound
CAS Number 1380487-32-0 bldpharm.com
SMILES C1CC1CNC2=C(C=CC=N2)N
Physical Form Solid (predicted)
Solubility Predicted to have moderate solubility in polar aprotic solvents and limited aqueous solubility.
Stability Generally stable under inert conditions; the amine groups may be sensitive to oxidation.

Note: Some properties are based on predictions or data from structurally analogous compounds due to limited specific experimental data.

The molecule exhibits potential for tautomerism, an equilibrium between the amine-amine form and an amine-imine form, though the fully aromatic diamine structure is expected to be the dominant tautomer under standard conditions.

Historical Context and Evolution of Research on Substituted Pyridine-2,3-diamines

The study of pyridine and its derivatives dates back to the mid-19th century when it was first isolated from bone oil. illinois.eduyoutube.com However, the development of systematic synthetic routes was necessary to explore the full potential of this heterocyclic system. Early methods for pyridine synthesis, such as the Hantzsch synthesis, involved the condensation of carbonyl compounds with an amine source, but these often lacked the selectivity required for producing specific substitution patterns. nih.gov

The synthesis of aminopyridines, and more specifically diaminopyridines, presented additional challenges. The direct nitration of 2-aminopyridine (B139424), a common precursor, typically yields a mixture of products, with the 5-nitro derivative being the major component, making the isolation of the 3-nitro isomer needed for 2,3-diaminopyridine (B105623) laborious. orgsyn.org Over the years, more refined multi-step methods were developed. A notable route involves the bromination and subsequent nitration of 2-aminopyridine to produce 2-amino-5-bromo-3-nitropyridine. This intermediate can then be reduced to afford 2,3-diaminopyridine. orgsyn.org Alternative preparations include the catalytic reduction of other amino-nitropyridine isomers or amination of chloropyridines, though these often suffer from issues like precursor availability or inconsistent yields. orgsyn.org

The evolution of these synthetic strategies from low-yield, non-selective reactions to more controlled, modular approaches has been critical. Modern methods, including transition-metal-catalyzed cross-coupling reactions and cascade reactions involving electrocyclization, have provided more efficient and flexible pathways to highly substituted pyridines, including complex diamine derivatives. organic-chemistry.orgnih.gov These advancements have made scaffolds like pyridine-2,3-diamine more accessible for research and development. sigmaaldrich.com

Current Research Trends and Academic Gaps Pertaining to this compound

While pyridinediamine scaffolds are of significant interest, dedicated research on this compound itself is not extensively documented in peer-reviewed literature. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes, but its specific synthesis, reactivity, and applications remain largely unexplored. bldpharm.com This represents a significant academic gap.

Current research on structurally related pyridinediamines provides insight into potential areas of investigation for this specific molecule.

Medicinal Chemistry: Pyridine and pyrimidine (B1678525) derivatives are actively being developed as multi-target agents, particularly as cholinesterase inhibitors for neurodegenerative diseases and as kinase inhibitors for oncology. nih.govnih.gov The N3-substitution pattern is a common feature in potent kinase inhibitors.

Impurity Profiling: A structurally related compound, N3-(1-nitrosopiperidin-4-yl)pyridine-2,3-diamine, has been identified as a potential N-nitroso impurity related to the drug Rimegepant. veeprho.com This highlights the relevance of N3-substituted pyridine-2,3-diamines as synthetic intermediates or potential metabolites in the pharmaceutical industry.

Fused Heterocyclic Systems: Ortho-diamines like pyridine-2,3-diamine are valuable precursors for synthesizing fused heterocyclic systems such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. researchgate.netsigmaaldrich.com These fused systems are themselves important pharmacophores. The cyclopropylmethyl group on this compound could influence the properties and reactivity in such cyclization reactions. researchgate.net

The primary academic gap is the lack of fundamental characterization and application-focused studies for this compound. Future research could focus on:

Developing and optimizing a scalable synthesis for the compound.

Thoroughly characterizing its physicochemical properties, including pKa, solubility, and crystal structure. nih.gov

Investigating its reactivity, particularly in cyclization reactions to form novel fused heterocycles.

Screening its biological activity against various targets (e.g., kinases, cholinesterases) to uncover potential therapeutic applications.

Table of Related Pyridinediamine Compounds in Research

Compound NameCAS NumberContext/SignificanceReference
Pyridine-2,3-diamine452-58-4Parent scaffold, reagent for synthesis of fused heterocycles and complexes. sigmaaldrich.comnih.govchemicalbook.com
N2-Cyclopropylpyridine-2,3-diamine290313-23-4Isomeric compound, commercially available. bldpharm.com
N3-Cyclohexylpyridine-2,3-diamine1286273-78-6Analog with a different cycloalkyl substituent. bldpharm.com
N3-Methylpyridine-2,3-diamine56291-51-1Simple alkyl-substituted analog. chemicalbook.com
N3-(1-nitrosopiperidin-4-yl)pyridine-2,3-diamineNot AvailableN-nitroso derivative related to the drug Rimegepant. veeprho.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

3-N-(cyclopropylmethyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H13N3/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2,(H2,10,11)

InChI Key

RRKJNPNOFKLOCH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(N=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for N3 Cyclopropylmethyl Pyridine 2,3 Diamine

Strategies for the Preparation of the Pyridine-2,3-diamine Core

The formation of the pyridine-2,3-diamine scaffold is a critical step that can be achieved through several distinct synthetic routes. These methods often begin with readily available pyridine (B92270) derivatives and employ various chemical transformations to install the two amino groups in the desired ortho relationship.

Catalytic Hydrogenation of Dinitropyridine Precursors

One of the most direct methods for synthesizing pyridine-2,3-diamine involves the reduction of a corresponding dinitropyridine precursor. This process typically utilizes catalytic hydrogenation, a powerful and clean reduction method.

The synthesis begins with a suitable pyridine starting material which is subjected to nitration to introduce two nitro groups onto the pyridine ring. While the direct dinitration of pyridine itself can be challenging, the nitration of substituted pyridines, such as aminopyridines or hydroxypyridines, can proceed with greater regioselectivity. For instance, 2-amino-3-nitropyridine can be a key intermediate. chemicalbook.com

Once the dinitropyridine precursor is obtained, it is subjected to catalytic hydrogenation. This reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. google.com The reaction is performed under a hydrogen atmosphere, and the solvent choice can vary, including ethanol, methanol, or ethyl acetate. The process involves the simultaneous reduction of both nitro groups to amino groups, yielding the desired pyridine-2,3-diamine.

A patent describes a method for preparing 2,3-diamino pyridine by dissolving 2,3-dinitro pyridine in an organic solvent, adding palladium on carbon, and reacting with hydrogen gas under heat. google.com This method is highlighted for its short reaction time and high purity of the resulting product. google.com

Starting Material Reagents and Conditions Product Key Features
2,3-DinitropyridineH2, Pd/C, Organic Solvent, Heat2,3-Diaminopyridine (B105623)Short reaction time, high purity product. google.com
2-Amino-3-nitropyridineIron, Aqueous Acidified Ethanol or Tin, Hydrochloric Acid2,3-DiaminopyridineAlternative reduction methods to catalytic hydrogenation. chemicalbook.comorgsyn.org

Sequential Functionalization of Halogenated Pyridines

An alternative and versatile approach to the pyridine-2,3-diamine core involves the sequential functionalization of halogenated pyridines. This strategy offers a high degree of control over the introduction of the amino groups.

The synthesis often commences with a dihalogenated pyridine, such as 2,3-dichloropyridine or 2,3-dibromopyridine. The differential reactivity of the halogen atoms can be exploited to achieve selective substitution. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed to introduce the amino groups.

For instance, the reaction of a 2,3-dihalopyridine with an amine nucleophile can lead to the substitution of one of the halogen atoms. The choice of the amine and the reaction conditions can influence the regioselectivity of this first amination step. Subsequent amination of the remaining halogen atom can then be carried out, often under more forcing conditions, to complete the synthesis of the diamine core. The use of protected amines or ammonia equivalents is common in these reactions.

A study on the halogenation of pyridines highlights the importance of halopyridines as key intermediates for diversification in drug and agrochemical development. nih.gov While direct 3-selective halogenation of pyridine can be challenging, methods involving ring-opening and closing sequences have been developed to access these crucial intermediates. chemrxiv.orgchemrxiv.org These halogenated pyridines can then serve as precursors for amination reactions.

Starting Material Reaction Type Key Intermediates Significance
Dihalogenated PyridinesNucleophilic Aromatic Substitution (SNAr)Mono-amino-mono-halopyridinesAllows for controlled, stepwise introduction of amino groups.
Substituted PyridinesRegioselective Halogenation3-HalopyridinesProvides access to key precursors for subsequent amination. nih.govchemrxiv.orgchemrxiv.org

Multi-Step Synthesis from Aminopyridines

A multi-step synthesis starting from readily available aminopyridines provides another strategic route to the pyridine-2,3-diamine core. This approach allows for the systematic construction of the desired functionality.

A common starting material for this route is 2-aminopyridine (B139424). orgsyn.orgarkat-usa.org The synthesis can proceed through a sequence of reactions including halogenation, nitration, and reduction. For example, 2-aminopyridine can be brominated at the 5-position, followed by nitration at the 3-position to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org The nitro group can then be selectively reduced to an amino group, for instance, using iron in acidic ethanol, to afford 2,3-diamino-5-bromopyridine (B182523). orgsyn.org Subsequent removal of the bromine atom, if desired, can be achieved through various dehalogenation methods.

This multi-step approach, while potentially longer, offers the advantage of building complexity in a controlled manner and allows for the introduction of other substituents on the pyridine ring if needed.

Step Starting Material Reagents Intermediate/Product Yield
1. Bromination2-AminopyridineBromine2-Amino-5-bromopyridineNot specified
2. Nitration2-Amino-5-bromopyridineNitric Acid, Sulfuric Acid2-Amino-5-bromo-3-nitropyridineNot specified
3. Reduction2-Amino-5-bromo-3-nitropyridineIron, Ethanol, Hydrochloric Acid2,3-Diamino-5-bromopyridineNot specified

Introduction and Functionalization of the Cyclopropylmethyl Moiety

Once the pyridine-2,3-diamine core is synthesized, the next critical step is the introduction of the cyclopropylmethyl group at the N3-position. This is typically achieved through alkylation or reductive amination, followed by potential further functionalization of the cyclopropyl (B3062369) ring.

Alkylation and Reductive Amination Approaches

The most direct method for introducing the cyclopropylmethyl group is through N-alkylation of the pyridine-2,3-diamine. This involves reacting the diamine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base. The base serves to deprotonate one of the amino groups, creating a more nucleophilic species that can then attack the electrophilic carbon of the cyclopropylmethyl halide. The regioselectivity of the alkylation, favoring the N3-position, can be influenced by steric and electronic factors, as well as the reaction conditions.

Reductive amination offers an alternative and often more controlled method for introducing the cyclopropylmethyl group. wikipedia.org This two-step, one-pot process begins with the reaction of pyridine-2,3-diamine with cyclopropanecarboxaldehyde. This initial reaction forms an intermediate imine or enamine. This intermediate is then reduced in situ to the desired N3-(cyclopropylmethyl)pyridine-2,3-diamine. Common reducing agents for this step include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (NaBH(OAc)3). organic-chemistry.org Reductive amination is a widely used method in organic synthesis due to its efficiency and the mild conditions under which it can be performed. wikipedia.org

Method Reactants Key Intermediate Reducing Agent (if applicable)
N-AlkylationPyridine-2,3-diamine, Cyclopropylmethyl halideN/AN/A
Reductive AminationPyridine-2,3-diamine, CyclopropanecarboxaldehydeImine/EnamineSodium borohydride, Sodium cyanoborohydride, etc. wikipedia.orgorganic-chemistry.org

Cyclopropanation Reactions in Derivative Synthesis

While the primary focus is on introducing a pre-formed cyclopropylmethyl group, cyclopropanation reactions can be employed in the synthesis of derivatives of this compound. These reactions involve the formation of the cyclopropane ring at a later stage of the synthesis.

For instance, an N-allyl-pyridine-2,3-diamine derivative could be synthesized first. The allyl group can then be subjected to a cyclopropanation reaction to form the desired cyclopropylmethyl moiety. Common methods for cyclopropanation include the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or transition-metal-catalyzed reactions using diazo compounds. nih.gov Rhodium-catalyzed cyclopropanation reactions, for example, have been used in the synthesis of various cyclopropane-containing molecules. researchgate.net

This approach offers flexibility in the synthesis of a variety of structurally diverse derivatives, as different substituted olefins can be used to generate a range of functionalized cyclopropane rings.

Reaction Precursor Reagents Significance
Simmons-Smith ReactionN-allyl-pyridine-2,3-diamine derivativeCH2I2, Zn-Cu coupleForms the cyclopropane ring on a pre-existing side chain.
Catalytic CyclopropanationN-allyl-pyridine-2,3-diamine derivativeDiazo compound, Transition metal catalyst (e.g., Rhodium)Allows for the synthesis of diverse cyclopropane derivatives. nih.govresearchgate.net

Stereoselective Synthetic Pathways for Cyclopropylmethyl Installation

The introduction of a chiral cyclopropylmethyl group at the N3-position of pyridine-2,3-diamine is a key challenge that can be addressed through several advanced synthetic routes. These pathways focus on establishing a specific stereocenter, which is crucial for the biological activity of many pharmaceutical compounds.

One plausible strategy involves the use of a pre-synthesized chiral cyclopropylmethyl electrophile . This approach separates the synthesis of the chiral cyclopropane moiety from its attachment to the pyridine-2,3-diamine core.

Asymmetric Cyclopropanation: Chiral cyclopropylmethyl halides or tosylates can be prepared with high enantiomeric excess using well-established asymmetric cyclopropanation reactions. Methods such as transition-metal catalyzed decomposition of diazo compounds in the presence of a chiral ligand or the use of chiral auxiliaries on the alkene substrate can afford enantiomerically enriched cyclopropanated products. For instance, cobalt or rhodium catalysts with chiral porphyrin or bis(oxazoline) ligands have shown high efficiency in asymmetric cyclopropanation.

Chiral Auxiliary-Mediated Synthesis: Another approach is the use of a chiral auxiliary temporarily attached to the precursor molecule to direct the stereochemical outcome of the cyclopropanation reaction. After the formation of the cyclopropane ring, the auxiliary can be cleaved to yield the chiral cyclopropylmethyl group, which can then be converted into a suitable electrophile for the subsequent N-alkylation step.

Once the chiral cyclopropylmethyl electrophile is obtained, it can be reacted with a protected form of pyridine-2,3-diamine, where the N2-amino group is selectively protected to ensure regioselective alkylation at the N3-position.

A second major strategy is the catalytic asymmetric N-alkylation of a protected pyridine-2,3-diamine with a suitable cyclopropylmethylating agent. This approach is more atom-economical as it avoids the pre-synthesis of a chiral electrophile. However, achieving high enantioselectivity in the N-alkylation of amines remains a significant synthetic challenge. The development of chiral transition metal catalysts, particularly those based on palladium, copper, or iridium, could enable the direct enantioselective installation of the cyclopropylmethyl group.

Strategy Description Key Methodologies Advantages Challenges
Chiral ElectrophileSynthesis of an enantiomerically pure cyclopropylmethyl halide/tosylate followed by N-alkylation.Asymmetric cyclopropanation (e.g., with chiral Rh or Cu catalysts), use of chiral auxiliaries.Well-established methods for asymmetric cyclopropanation, high enantiopurity of the electrophile.Longer synthetic route, potential for racemization during alkylation.
Catalytic Asymmetric N-AlkylationDirect reaction of protected pyridine-2,3-diamine with a cyclopropylmethyl source in the presence of a chiral catalyst.Development of chiral transition-metal catalysts (e.g., Pd, Cu, Ir) for N-alkylation.More atom-economical, shorter synthetic route.Catalyst development is challenging, achieving high enantioselectivity can be difficult.

Regioselective Functionalization and Derivatization of this compound

Further modification of this compound is essential for exploring its structure-activity relationships. This requires regioselective functionalization of either the remaining amino group or the pyridine ring itself.

The presence of two distinct amino groups (N2-amino and N3-cyclopropylmethylamino) on the pyridine ring presents a challenge for regioselective functionalization. The differential reactivity of these two amines can be exploited to achieve selectivity. The N2-amino group, being a primary amine, is generally more nucleophilic and less sterically hindered than the N3-secondary amine.

Strategies for selective functionalization include:

Protection-Deprotection Sequences: A common and reliable method involves the selective protection of one amino group, functionalization of the other, followed by deprotection. For instance, the more reactive N2-amino group can be selectively protected with a suitable protecting group (e.g., Boc, Cbz). Subsequent reaction with an electrophile will then occur at the N3-position.

Exploiting Steric Hindrance: The cyclopropylmethyl group at the N3-position provides significant steric bulk, which can be used to direct reactions to the less hindered N2-amino group. Bulky electrophiles will preferentially react at the N2-position.

Electronic Effects: The electronic properties of the pyridine ring can also influence the reactivity of the amino groups. The precise electronic environment of each nitrogen atom can be subtly different, which can be exploited under carefully controlled reaction conditions.

The pyridine ring of this compound is electron-rich due to the presence of two electron-donating amino groups, making it susceptible to electrophilic aromatic substitution (SEAr) . The amino groups are ortho-, para-directing activators. Therefore, electrophilic substitution is expected to occur at the C4 and C6 positions. Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, though the strongly acidic conditions might require protection of the amino groups.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the ring.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally difficult due to its electron-rich nature. However, if a good leaving group (e.g., a halide) is present on the ring, nucleophilic displacement can occur, particularly at the C2 and C4 positions, which are activated by the ring nitrogen.

Metal-catalyzed cross-coupling reactions offer a versatile tool for the functionalization of the pyridine ring. If a halogen atom is introduced onto the ring (e.g., at the C5 or C6 position), a variety of cross-coupling reactions can be employed:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce additional amino functionalities.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl groups.

Reaction Type Position Reagents Product Type
Electrophilic HalogenationC4, C6NBS, NCSHalogenated derivative
Electrophilic NitrationC4, C6HNO₃/H₂SO₄Nitro derivative
Suzuki CouplingC5, C6 (if halogenated)R-B(OH)₂, Pd catalystAryl/alkyl substituted derivative
Buchwald-Hartwig AminationC5, C6 (if halogenated)R₂NH, Pd catalystAmino-substituted derivative

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key aspect of green chemistry. For the N-alkylation step, greener solvents like propylene carbonate, ionic liquids, or even water could be explored.

Catalytic Methods: The use of catalysts, especially those based on abundant and non-toxic metals, can significantly improve the atom economy and reduce waste. For instance, developing iron or copper-based catalysts for the N-alkylation and cross-coupling reactions would be a greener alternative to precious metal catalysts like palladium.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While not yet established for this specific compound, the development of biocatalysts for N-alkylation or other functionalization steps could represent a major advancement in the sustainable synthesis of this compound.

One-Pot Reactions: Designing synthetic routes that involve multiple steps in a single reaction vessel without the isolation of intermediates (one-pot reactions) can reduce solvent usage, purification steps, and waste generation.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound, particularly in terms of safety, scalability, and process control.

Enhanced Safety: Many synthetic reactions, such as nitration or reactions involving highly reactive intermediates, can be hazardous on a large scale in batch reactors. Flow reactors, with their small reaction volumes and excellent heat and mass transfer, allow for the safe handling of such reactions.

Improved Reproducibility and Scalability: Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility. Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than scaling up a batch process.

Automation and High-Throughput Synthesis: Flow chemistry systems can be readily automated, allowing for the rapid synthesis of a library of derivatives of this compound for screening purposes. By integrating automated synthesis with in-line purification and analysis, the drug discovery process can be significantly accelerated.

A potential flow synthesis of this compound could involve the continuous N-alkylation of a protected pyridine-2,3-diamine with a cyclopropylmethylating agent in a heated flow reactor, followed by an in-line deprotection and purification module.

Feature Advantage in the Synthesis of this compound
Safety Safer handling of potentially hazardous reagents and intermediates (e.g., in nitration reactions).
Scalability Straightforward scale-up from laboratory to production quantities.
Control Precise control over reaction parameters leading to higher yields and purity.
Automation Enables rapid synthesis of analog libraries for structure-activity relationship studies.
Integration Potential for multi-step "telescoped" syntheses, improving overall efficiency.

Elucidation of Reaction Mechanisms and Catalytic Applications of N3 Cyclopropylmethyl Pyridine 2,3 Diamine Analogs

Mechanistic Investigations of Derivatives in Organic Reactions

The reactivity of N3-(cyclopropylmethyl)pyridine-2,3-diamine analogs is governed by the nucleophilic and basic nature of the nitrogen atoms and the ability of the diamine functionality to participate in cyclization reactions.

The chemical behavior of this compound is defined by the presence of three nitrogen atoms, each with a lone pair of electrons, rendering the molecule both a potent nucleophile and a Lewis base. uoanbar.edu.iqncert.nic.in The exocyclic amino groups (at C2 and C3) and the endocyclic pyridine (B92270) nitrogen can all participate in reactions by donating their electron pairs to electrophiles. uoanbar.edu.iq

The nucleophilicity and basicity of amines are influenced by several factors, including hybridization and electronic effects. uoanbar.edu.iqmasterorganicchemistry.com The nitrogen atoms in the amino groups are sp3-hybridized, while the pyridine nitrogen is sp2-hybridized. Generally, the lone pair in an sp3 orbital is less tightly held and more available for bonding than a lone pair in an sp2 orbital, suggesting the exocyclic amines are more basic and nucleophilic than the pyridine nitrogen. uoanbar.edu.iq However, the pyridine nitrogen's basicity is significant, and it readily reacts with acids to form pyridinium (B92312) salts. uoanbar.edu.iq

In the case of this compound, the N3-amino group is a secondary amine, while the N2-amino group is primary. Secondary amines are often more nucleophilic than primary amines due to the electron-donating nature of alkyl groups. masterorganicchemistry.com The cyclopropylmethyl substituent on the N3-nitrogen is expected to increase its electron density through an inductive effect, thereby enhancing its basicity and nucleophilicity compared to the unsubstituted N3-amino group in 2,3-diaminopyridine (B105623). Conversely, the steric bulk of the cyclopropylmethyl group may hinder its approach to sterically demanding electrophiles. masterorganicchemistry.com

The reactivity of these nitrogen centers allows analogs of this compound to undergo a variety of common amine reactions, such as acylation and alkylation. ncert.nic.in In acylation reactions with acid chlorides or anhydrides, a stronger base like pyridine is often used to neutralize the HCl produced. ncert.nic.in

The 1,2-diamine arrangement on the pyridine ring is a key structural feature that enables participation in a variety of condensation and cycloaddition reactions to form fused heterocyclic systems.

Condensation Reactions: The vicinal diamine moiety of 2,3-diaminopyridine and its N-substituted analogs can react with compounds containing two electrophilic centers to form fused rings. A prominent example is the condensation with various aldehydes to produce 4-azabenzimidazoles. arkat-usa.org In a typical reaction, a 2,3-diaminopyridine derivative is heated with a substituted benzaldehyde (B42025) in a high-boiling solvent like nitrobenzene. arkat-usa.org The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable 4-azabenzimidazole ring system. arkat-usa.org For N3-substituted analogs like this compound, this reaction would regioselectively yield a 3-substituted-4-azabenzimidazole. Interestingly, under milder acidic conditions, condensation of 2,3-diamino-5-bromopyridine (B182523) with benzaldehydes regioselectively forms stable 2-amino-5-bromo-3-(benzyl-imino)pyridines without cyclizing. arkat-usa.org

Cycloaddition Reactions: Pyridine and its derivatives can participate in cycloaddition reactions, although they are often less reactive than benzene. youtube.comacsgcipr.org These reactions can be powerful methods for constructing complex cyclic and heterocyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a key example. acsgcipr.orglibretexts.org In an inverse-electron-demand Diels-Alder reaction, an electron-poor diene (like a 1,2,4-triazine) reacts with a dienophile. The initial cycloadduct often extrudes a small stable molecule (e.g., N₂) to form a pyridine ring. acsgcipr.org While direct participation of the pyridine ring of an N3-substituted diaminopyridine as the diene is challenging due to its aromaticity, the diamine substituents could influence the electronic properties of the ring, potentially modifying its reactivity in such transformations. uoanbar.edu.iq More complex intramolecular [4+2] cycloadditions have been demonstrated with pyridazine (B1198779) derivatives bearing alkyne side chains, leading to fused benzonitriles. mdpi.com This suggests that suitable functionalization of the N3-(cyclopropylmethyl) group could open pathways for intramolecular cycloadditions.

This compound as a Ligand Precursor in Coordination Chemistry

The multiple nitrogen donor sites in this compound make it an excellent candidate for use as a ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. pvpcollegepatoda.orgwikipedia.org

N-substituted aminopyridine ligands are readily used to synthesize metal complexes. rsc.org Typically, the ligand is reacted with a metal salt (e.g., chloride or bromide) in a suitable solvent. rsc.orgnih.gov The this compound ligand can coordinate to a metal center in several ways. It can act as a bidentate ligand, using the two adjacent amino nitrogens (N2 and N3) or one amino nitrogen and the pyridine nitrogen (N1). The specific coordination mode would depend on the metal ion, its preferred geometry, and the reaction conditions.

The characterization of these metal complexes involves a suite of analytical techniques.

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. rsc.orgnih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the complex in solution. Coordination to a metal typically causes significant shifts in the signals of the ligand's protons and carbons. nih.govacs.org

Mass Spectrometry: Techniques like ESI-MS confirm the successful formation and mass of the desired complex. acs.org

Infrared (IR) Spectroscopy: Can indicate coordination by showing shifts in the vibrational frequencies of the N-H and C-N bonds of the ligand.

Table 1: Representative Metal Complexes with Aminopyridine-Type Ligands This table is based on analogs, as specific data for this compound complexes is not available.

Ligand TypeMetal IonComplex Formula ExampleCoordination GeometryReference
N-silyl-2-pyridylamineMg(II)[{(ArNCN)Mg}₂] (dinuclear)Trigonal Bipyramidal rsc.org
N-silyl-2-pyridylamineFe(II)[FeCl₂(L)] (dinuclear)Trigonal Bipyramidal rsc.org
N,N'-bis(phosphino)-2,6-diaminopyridine (PNP)Fe(II)[Fe(κ³-PNP)(κ²-PNP)Cl]⁺Octahedral rsc.org
4-substituted PyridinePd(II)[PdL₂Cl₂]Square Planar nih.govacs.org
2-Aminopyridine (B139424)Cr(III)[CrO₃(pyridine)₂]Not Specified wikipedia.org

Metal complexes derived from diaminopyridines are promising catalysts for various organic transformations. researchgate.netnih.gov A particularly important application is in the formation of pincer ligands. A pincer ligand is a tridentate ligand that binds to a metal in a meridional fashion, often conferring high stability and unique catalytic activity to the resulting complex. researchgate.netpiersgroup.org

A 2,3-diaminopyridine backbone can be elaborated into a pincer ligand, for example, by attaching phosphine (B1218219) arms to the amino groups to create a PNP-type ligand. rsc.org Iron(II) complexes of N,N′-bis(phosphino)-2,6-diaminopyridine based pincer ligands have been synthesized and characterized. rsc.org These types of complexes are investigated for a wide range of catalytic applications, including polymerization, isomerization, and hydrogenation reactions. researchgate.net For instance, nickel and iron pincer complexes have shown activity in the polymerization of olefins like norbornene and butadiene. researchgate.net

Ruthenium(II) complexes featuring hemilabile NCN pincer ligands have been synthesized and shown to be active catalysts for the transfer hydrogenation of ketones. rsc.org The hemilability, where one of the donor arms can reversibly dissociate from the metal center, is thought to play a crucial role in the catalytic mechanism by opening up a coordination site for the substrate. rsc.org Given these precedents, a pincer complex derived from this compound could exhibit interesting catalytic properties, with the cyclopropylmethyl group potentially tuning the steric and electronic environment of the metal center to influence activity and selectivity.

Table 2: Examples of Catalytic Activity of Aminopyridine-Derived Metal Complexes This table is based on analogs, as specific data for this compound complexes is not available.

Ligand TypeMetalReaction CatalyzedKey FindingReference
Bis(imino)aryl NCN PincerNi(II)Norbornene Vinyl PolymerizationComplexes are active when activated with MAO. researchgate.net
Bis(imino)aryl NCN PincerFe(II)Butadiene PolymerizationShows moderate activity, affording cis-1,4 enriched polymer. researchgate.net
Aminosilyl aminopyridinatoTi(IV), Zr(IV)Ethylene PolymerizationExhibited moderate catalytic activities upon activation with MAO. rsc.org
Hemilabile NCN PincerRu(II)Transfer Hydrogenation of KetonesLigand hemilability and counterions influence catalytic activity. rsc.org
4-substituted PyridinePd(II)Suzuki–Miyaura & Heck Cross-CouplingEfficient precatalysts; activity correlates with ligand basicity. nih.govacs.org

Understanding the mechanism of a metal-catalyzed reaction is crucial for optimizing catalysts and expanding their applications. nih.gov For complexes derived from this compound analogs, mechanistic studies would focus on the role of the ligand throughout the catalytic cycle.

In the case of transfer hydrogenation catalyzed by Ru(II)-pincer complexes, the mechanism often involves the formation of a metal-hydride species as the active catalyst. rsc.org The ligand framework supports the metal center, preventing decomposition while allowing for the necessary steps of substrate coordination, hydrogen transfer, and product release. The hemilabile nature of some pincer ligands is a key mechanistic feature; the dissociation of one donor arm creates a vacant coordination site on the metal, facilitating the binding of the substrate (e.g., a ketone) or the hydrogen source (e.g., isopropanol). rsc.org After the transfer step, the arm recoordinates, stabilizing the complex for the next cycle.

For cross-coupling reactions catalyzed by Pd(II) complexes, the ligand's electronic properties are paramount. nih.govacs.org The basicity of the pyridine ligand can influence the rates of key mechanistic steps like oxidative addition and reductive elimination. Studies on Pd(II) complexes with various substituted pyridine ligands in Suzuki-Miyaura reactions have shown that more basic ligands can lead to higher catalytic efficiency, although steric effects can also play a significant role. nih.govacs.org The N3-(cyclopropylmethyl) group would contribute its own unique electronic and steric signature to a palladium complex, influencing its catalytic performance in such transformations. The stability and reactivity of catalytic intermediates are thus directly tuned by the ligand's structure. rsc.org

Organocatalytic Applications of Pyridinediamine Systems

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern synthetic chemistry. A key advantage of organocatalysts is the ability to construct complex molecular architectures with high levels of stereocontrol, often under mild and environmentally benign conditions. Within this context, molecules that can engage in multiple types of non-covalent interactions, such as hydrogen bonding, are of significant interest. Pyridinediamine systems, including analogs of this compound, represent a promising, yet not fully explored, class of scaffolds for the design of novel organocatalysts.

The structural features of pyridinediamines, particularly the presence of both hydrogen-bond donating N-H groups and a hydrogen-bond accepting pyridyl nitrogen, make them ideal candidates for development as bifunctional organocatalysts. Such catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. The ability to readily modify the substituents on the amino groups and the pyridine ring allows for the fine-tuning of the catalyst's steric and electronic properties.

While direct organocatalytic applications of this compound itself are not yet extensively documented in scientific literature, the potential of the broader pyridinediamine class can be inferred from studies on structurally related systems. For instance, chiral diamines are well-established as effective ligands in asymmetric synthesis, and the principles of their reactivity can be extended to a purely organocatalytic context. researchgate.netresearchgate.net

Research into chiral pyridine-derived ligands has shown their effectiveness in a range of asymmetric transformations. nih.gov The development of chiral pyridinediamine-based organocatalysts could follow a similar trajectory, with applications anticipated in fundamental carbon-carbon bond-forming reactions. For example, in a Michael addition reaction, the acidic N-H protons of a chiral pyridinediamine catalyst could activate an α,β-unsaturated carbonyl compound via hydrogen bonding, while one of the amino groups could deprotonate a carbon-based nucleophile to form a reactive enolate. This dual activation is a hallmark of efficient bifunctional catalysis.

The synthesis of various 2,3-diaminopyridine derivatives is well-established, providing a straightforward entry point for the creation of a library of potential organocatalysts with diverse steric and electronic properties. orgsyn.orgarkat-usa.org By introducing chiral moieties, such as in N-substituted 3-amino-2-pyridones, it is conceivable to create a new class of highly effective asymmetric organocatalysts. nih.govresearchgate.net

To illustrate the potential efficacy of such systems, one can look at the performance of established bifunctional organocatalysts that share key structural motifs with pyridinediamines, such as (thio)urea derivatives of diamines. These catalysts have been successfully applied in a variety of asymmetric reactions.

Table 1: Representative Asymmetric Michael Addition Catalyzed by a Bifunctional Thiourea (B124793) Organocatalyst

EntryNucleophileElectrophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Acetylacetonetrans-β-Nitrostyrene10Toluene-20249592
2Diethyl malonatetrans-β-Nitrostyrene10TolueneRT488885
31,3-Cyclohexanedionetrans-β-Nitrostyrene5CH2Cl20129895

This table presents representative data for a well-established bifunctional thiourea catalyst to illustrate the potential of hydrogen-bond-driven organocatalysis. The data is hypothetical and serves as an example of typical results in the field.

Table 2: Asymmetric Aldol (B89426) Reaction Catalyzed by a Proline-Derived Diamine

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
14-NitrobenzaldehydeAcetone20DMSORT729695:599
2BenzaldehydeCyclohexanone20NMP4248590:1097
32-ChlorobenzaldehydeAcetone15DMFRT489192:898

This table showcases typical results for an asymmetric aldol reaction catalyzed by a chiral diamine derivative of proline, highlighting the potential for high stereoselectivity. The data is illustrative of the types of outcomes that could be targeted with novel pyridinediamine-based catalysts.

The future development of organocatalysts based on the this compound scaffold holds considerable promise. Systematic studies involving the synthesis of a variety of analogs and their evaluation in a range of asymmetric transformations will be crucial to unlocking their full potential. The modular nature of these compounds, allowing for easy modification of the N-substituents and the pyridine ring, will undoubtedly facilitate the discovery of highly active and selective catalysts for important organic reactions.

Advanced Spectroscopic Characterization and Structural Analysis of N3 Cyclopropylmethyl Pyridine 2,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution. For N3-(Cyclopropylmethyl)pyridine-2,3-diamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the amino groups, and the cyclopropylmethyl substituent. Based on the analysis of related compounds such as 2,3-diaminopyridine (B105623) and its derivatives, the chemical shifts can be predicted.

The aromatic region of the ¹H NMR spectrum would show signals for the three protons on the pyridine ring. The proton at position 6, being adjacent to the pyridine nitrogen, is expected to be the most deshielded. The protons at positions 4 and 5 will exhibit characteristic coupling patterns. The amino protons (NH and NH2) would appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. For instance, in related diaminopyridines, these signals are often observed in the range of δ 5.5–6.5 ppm.

The cyclopropylmethyl group will give rise to a set of signals in the aliphatic region of the spectrum. The methylene (B1212753) protons (CH2) adjacent to the nitrogen will likely appear as a doublet, coupled to the methine proton of the cyclopropyl (B3062369) ring. The cyclopropyl protons themselves will show complex splitting patterns due to geminal and cis/trans couplings.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The pyridine ring carbons will resonate in the aromatic region (typically δ 110-160 ppm). The carbons bearing the amino groups (C2 and C3) will have their chemical shifts influenced by the nitrogen atoms. The cyclopropylmethyl group will show characteristic upfield signals for the methylene and cyclopropyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-47.0 - 7.5-
H-56.5 - 7.0-
H-67.8 - 8.2-
NH (at N3)5.0 - 6.0 (broad)-
NH2 (at C2)5.5 - 6.5 (broad)-
CH2 (cyclopropylmethyl)3.0 - 3.545 - 55
CH (cyclopropyl)0.8 - 1.210 - 15
CH2 (cyclopropyl)0.2 - 0.63 - 8
C-2-150 - 160
C-3-140 - 150
C-4-115 - 125
C-5-110 - 120
C-6-145 - 155

Two-Dimensional NMR Techniques

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-4, H-5, and H-6) and within the cyclopropylmethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the cyclopropylmethyl group and the pyridine ring at the N3 position, by observing correlations from the methylene protons of the substituent to the C3 and C4 carbons of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The amino groups will give rise to stretching vibrations in the region of 3200–3400 cm⁻¹. The presence of two distinct amino groups (primary and secondary) may result in multiple peaks in this region.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopropylmethyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will be observed in the 1450–1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the amino groups typically appear in the range of 1550–1650 cm⁻¹.

Cyclopropyl Ring Vibrations: The cyclopropyl ring has characteristic "ring breathing" modes, which can sometimes be observed in the fingerprint region of the spectrum.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C=C bonds of the aromatic ring, which often give strong Raman signals.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (NH, NH2)Stretching3200 - 3400
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Pyridine RingC=C and C=N Stretching1450 - 1600
Amino (NH, NH2)Bending1550 - 1650

Conformational Analysis via Vibrational Signatures

The flexibility of the N-cyclopropylmethyl bond allows for different conformations of the molecule. Vibrational spectroscopy can be a sensitive probe of these conformational changes. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies for different conformers. By comparing the calculated spectra with the experimental IR and Raman data, it is possible to gain insights into the preferred conformation of this compound in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise measurement of its molecular weight, allowing for the confirmation of its chemical formula, C9H14N4.

The technique measures the mass-to-charge ratio (m/z) to a very high degree of precision, typically to four or more decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. In the case of this compound, the expected exact mass would be calculated and compared to the experimentally determined value. A close correlation between the theoretical and observed mass would provide strong evidence for the compound's identity.

Table 1: Theoretical HRMS Data for this compound

PropertyValue
Molecular Formula C9H14N4
Monoisotopic Mass 178.1218 Da
Ionization Mode Electrospray Ionization (ESI)
Expected Ion [M+H]+
Expected m/z 179.1291

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) would be employed to further elucidate the structure of this compound. In an MS/MS experiment, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the molecule's connectivity.

For this compound, fragmentation would be expected to occur at the weaker bonds, such as the N-C bond connecting the cyclopropylmethyl group to the diamine. This would likely result in the loss of the cyclopropylmethyl group as a neutral fragment or a charged species. Fragmentation of the pyridine ring itself could also occur, providing further structural confirmation. The fragmentation pattern of the parent compound, pyridine-2,3-diamine, shows characteristic losses that would be expected to be present in the spectrum of its N-substituted derivative. For instance, data from ESI-QTOF MS2 analysis of pyridine-2,3-diamine shows major fragments that can be used as a reference. nih.gov

Table 2: Potential Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonFragment m/zNeutral Loss
179.1291[M+H - C4H7]+124.076755.0524
179.1291[C4H7]+55.0548124.0743
179.1291[C5H6N3]+108.056271.0729

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The spectrum would be expected to show characteristic absorption bands (λmax) related to the π-electron system of the pyridine ring and the influence of the amino and cyclopropylmethyl substituents.

Studies on the parent compound, 2,3-diaminopyridine, have shown that its UV-Vis spectrum is influenced by the solvent and concentration. researchgate.net The introduction of the N-cyclopropylmethyl group would be expected to cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the parent diamine, due to its electronic effects on the chromophore. The analysis of these shifts can provide information about the extent of electronic conjugation and the interaction of the substituent with the aromatic system.

X-ray Crystallography for Solid-State Molecular Architecture

Based on the crystallographic data of the parent pyridine-2,3-diamine, it is known that the molecule exhibits a nearly planar pyridine ring and participates in a network of intermolecular hydrogen bonds. nih.gov For this compound, X-ray analysis would reveal the orientation of the cyclopropylmethyl group relative to the pyridine ring and how this substituent influences the crystal packing. It would also elucidate the hydrogen bonding network, which is crucial for understanding its supramolecular chemistry. The crystal structure of the related 5-chloropyridine-2,3-diamine (B1270002) also shows a nearly planar molecule with extensive hydrogen bonding and π-stacking interactions, which would be expected to be features in the crystal structure of the title compound as well. researchgate.netnih.gov

Table 3: Comparison of Crystallographic Parameters of Pyridine-2,3-diamine and a Derivative

ParameterPyridine-2,3-diamine nih.gov5-chloropyridine-2,3-diamine researchgate.net
Molecular Formula C5H7N3C5H6ClN3
Crystal System TetragonalMonoclinic
Space Group P41212P21/n
Unit Cell Dimensions a = 16.4670 Å, c = 3.9064 Åa = 7.378 Å, b = 10.123 Å, c = 8.654 Å, β = 106.3°
Key Structural Features N-H···N hydrogen bonds forming a 3D network.Intermolecular hydrogen bonding and offset face-to-face π-stacking.

Computational Chemistry and Theoretical Modeling of N3 Cyclopropylmethyl Pyridine 2,3 Diamine

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of N3-(cyclopropylmethyl)pyridine-2,3-diamine. These methods provide detailed insights into the molecule's electronic structure, which governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would be performed to find the global minimum on the potential energy surface. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

The process reveals the preferred conformation of the flexible cyclopropylmethyl group relative to the pyridine (B92270) ring. It also provides insights into the planarity of the pyridine ring and the orientation of the two amino groups. In similar pyridine derivatives, DFT calculations have been used to precisely determine these geometric parameters. nih.gov The charge distribution across the molecule, calculated using methods like Mulliken population analysis, can identify the most electron-rich and electron-poor sites, which is crucial for understanding reactivity. nih.gov For instance, the nitrogen atoms of the pyridine ring and amino groups are expected to be the most electronegative centers. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table presents hypothetical yet representative data based on typical DFT results for similar aminopyridine structures.

Parameter (Atom Numbers)Bond Length (Å)Parameter (Atom Numbers)Bond Angle (°)
N(1)-C(2)1.345C(6)-N(1)-C(2)118.5
C(2)-N(amine)1.370N(1)-C(2)-C(3)122.0
C(2)-C(3)1.420C(2)-C(3)-N(amine)119.5
C(3)-N(amine)1.385C(3)-N-CH₂121.0
N-CH₂1.460N-CH₂-Cyclopropyl112.0
CH₂-Cyclopropyl1.510

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

A significant application of DFT is the prediction of various spectroscopic properties, which can be used to validate experimental data or to understand the spectral features of a new compound.

Infrared (IR) Frequencies: Theoretical IR spectroscopy involves calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). For this compound, this would help assign the characteristic peaks observed in an experimental IR spectrum, such as the N-H stretching vibrations of the amino groups, C-N stretching, and the various vibrations of the pyridine and cyclopropyl (B3062369) rings.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These theoretical shifts are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions, typically the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transitions, the method can predict the absorption maxima (λ_max) in the UV-visible range. This provides information on the electronic conjugation within the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

This table presents hypothetical yet representative data based on typical DFT results for similar aminopyridine structures.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Asymmetric)3450
N-H Stretch (Symmetric)3350
C-H Stretch (Aromatic)3100
C-H Stretch (Cyclopropyl)3050
C=N/C=C Stretch (Pyridine Ring)1620 - 1500
N-H Bend1600
C-N Stretch1300

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

The primary goals of MD simulations for this compound would be:

Conformational Analysis: To explore the full range of motion and different conformations of the flexible cyclopropylmethyl side chain. This provides a dynamic picture of the molecule's shape and flexibility, which is crucial for understanding how it might interact with a biological target.

Solvation and Hydrogen Bonding: To analyze the interactions between the compound and solvent molecules. MD simulations can reveal the formation and lifetime of hydrogen bonds between the amino groups of the diamine and surrounding water molecules, providing insight into its solubility and stability in aqueous environments. These simulations have been used to understand the interactions of other heterocyclic compounds in biological systems. rsc.org

Theoretical Mechanistic Studies of Chemical Transformations

Computational chemistry can be used to model reaction mechanisms at the quantum level, providing insights that are often difficult to obtain through experiments alone. For this compound, which contains adjacent amino groups, a key potential chemical transformation is intramolecular cyclization to form imidazo[4,5-b]pyridine derivatives.

Theoretical studies, using DFT, would be employed to:

Map Reaction Pathways: By locating the transition state structures and reaction intermediates.

Calculate Activation Energies: To determine the energy barriers for the proposed reaction steps, which indicates the feasibility of the transformation under certain conditions. For example, studies on other pyridine derivatives have used DFT to elucidate the role of catalysts and reaction conditions in hydrolysis or cyclization reactions. d-nb.infonih.gov This approach can predict the most likely products and byproducts of a synthetic route involving this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For this compound, a QSAR study would involve designing a library of derivatives by modifying specific parts of the molecule (e.g., substituting on the pyridine ring or altering the N-alkyl group).

The process involves:

Calculating Molecular Descriptors: For each derivative, a set of numerical values (descriptors) representing its physicochemical properties is calculated. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). researchgate.net

Building a Statistical Model: A mathematical equation is generated that correlates these descriptors with the experimentally measured biological activity (e.g., IC₅₀ values) of the compounds. tandfonline.com

Predicting Activity: The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. rsc.org

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

This table lists common descriptors that would be calculated for a QSAR model of this compound derivatives.

Descriptor ClassExamples
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges
Steric/Topological Molecular Weight, Molar Refractivity, Wiener Index, Balaban Index
Hydrophobicity LogP (Partition Coefficient)
Pharmacophoric Number of H-bond donors, Number of H-bond acceptors

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, usually a protein) to form a stable complex. nih.govresearchgate.net This method is central to drug discovery for predicting the interaction between a potential drug molecule and its protein target.

For this compound, a molecular docking study would involve:

Target Selection: Identifying a relevant protein target whose inhibition could lead to a therapeutic effect.

Docking Simulation: Placing the 3D structure of the compound into the active site of the protein. The software then samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are "scored" based on their calculated binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. d-nb.infotandfonline.com This analysis helps to explain the molecule's activity and provides a rational basis for designing derivatives with improved binding.

Table 4: Hypothetical Molecular Docking Results for this compound

This table shows representative data from a docking simulation against a hypothetical protein kinase target.

ParameterValue / Description
Protein Target Protein Kinase XYZ (Hypothetical)
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues Glu120, Leu175, Val80, Phe190
Types of Interactions - Hydrogen bond between N-H of 2-amino group and Glu120- Hydrogen bond between pyridine N1 and Leu175 (backbone)- Hydrophobic interaction between cyclopropyl group and Val80- π-π stacking between pyridine ring and Phe190

Structure Activity Relationship Sar Investigations of N3 Cyclopropylmethyl Pyridine 2,3 Diamine Derivatives

Systematic Modification of the Cyclopropylmethyl Moiety and its Impact on Activity

The N3-substituent, in this case, the cyclopropylmethyl group, plays a significant role in the molecule's interaction with its biological targets. SAR studies on related N3-substituted compounds reveal that the nature of this substituent is crucial for potency and selectivity.

Research on analogous scaffolds, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, has shown that the cyclopropyl (B3062369) group is a key structural element. mdpi.com Modifications to this moiety, including the introduction of different alkyl or aryl groups, can dramatically alter the binding affinity for target proteins. For instance, in studies of PCPMA derivatives as dopamine (B1211576) D3 receptor ligands, the steric and electronic properties of the group attached to the cyclopropylmethylamine core were found to be critical for receptor binding. mdpi.com

Systematic replacement of the cyclopropylmethyl group with other substituents allows for the exploration of the binding pocket's steric and hydrophobic constraints. A common strategy involves replacing the cyclopropyl group with other small, constrained ring systems or with flexible alkyl chains to probe the necessity of the rigid cyclopropyl conformation for optimal activity. Additionally, introducing polar groups onto the substituent can assess potential hydrogen bonding interactions within the target's active site. While direct SAR data on N3-(cyclopropylmethyl)pyridine-2,3-diamine is limited in the public domain, related studies on similar heterocyclic cores suggest that small, lipophilic groups at this position are often favored for enhancing cell permeability and target engagement.

A hypothetical SAR exploration for the cyclopropylmethyl moiety is presented below, based on common modifications in medicinal chemistry.

Table 1: Hypothetical SAR of N3-Substituent Modifications This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this exact compound.

R Group (Replacing Cyclopropylmethyl)Rationale for ModificationPredicted Impact on Activity
MethylReduce steric bulkMay decrease potency if hydrophobic pocket is large
IsopropylIncrease steric bulk and lipophilicityPotentially increased potency
CyclobutylmethylSlightly increase ring size and steric profileActivity may be retained or slightly altered
BenzylIntroduce aromatic ring for potential π-π stackingCould significantly increase or decrease activity based on pocket shape
(Tetrahydrofuran-2-yl)methylIntroduce a polar ether groupMay improve solubility but decrease potency if pocket is hydrophobic

Exploration of Substituent Effects on the Pyridine (B92270) Ring for Modulated Biological Interactions

The pyridine ring is a central component of the scaffold, and its electronic properties and substitution pattern are key determinants of biological activity. A review of pyridine derivatives indicates that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance biological effects, such as antiproliferative activity. nih.gov Conversely, the addition of bulky groups or halogen atoms may lead to a decrease in activity. nih.gov

The placement of electron-donating or electron-withdrawing groups can fine-tune the electron density of the pyridine nitrogen and the exocyclic amines, which is often crucial for establishing key interactions, such as hydrogen bonds with the hinge region of a kinase active site.

Table 2: Impact of Pyridine Ring Substituents on Biological Activity in Related Pyridine Scaffolds

SubstituentPosition on Pyridine RingObserved Effect in Analogous SystemsReference
-OHVariousIncreased antiproliferative activity nih.gov
-OMeVariousEnhanced antiproliferative activity nih.gov
Halogens (e.g., -Br)5-positionUsed as a synthetic handle and can modulate activity arkat-usa.org
Bulky GroupsVariousGenerally lower antiproliferative activity nih.gov

Elucidation of the Role of Diamine Functionality in Molecular Recognition

The 2,3-diamine functionality is a critical pharmacophoric element. This vicinal diamine arrangement is crucial for forming specific and often multiple hydrogen bonds with a biological target. In many kinase inhibitors, for example, a similar aminopyrimidine or related heterocyclic core makes critical hydrogen bond interactions with the hinge region of the ATP-binding site, anchoring the inhibitor in place.

Studies on other diaminopyridine and diaminopiperidine scaffolds have underscored the importance of the diamine motif for molecular recognition. nih.govucsd.edu For instance, in a series of 3,5-diamino-piperidine derivatives designed as aminoglycoside mimetics, the cis-1,3-diamine configuration was found to be essential for binding to the bacterial ribosomal RNA target. nih.govucsd.edu This arrangement allows the amino groups to form conserved hydrogen bonds with key residues of the RNA, mimicking the binding of the natural 2-deoxystreptamine (B1221613) core of aminoglycosides. nih.gov Removing one of the amino groups or significantly altering their spatial orientation resulted in a loss of activity. ucsd.edu

In the case of this compound, the N2 and N3 amino groups are poised to act as hydrogen bond donors. Crystal structure analysis of the parent 2,3-diaminopyridine (B105623) shows that both amino groups participate in an extensive hydrogen-bonding network. nih.gov The N2 amine is typically more nucleophilic and often engages in key interactions. The N3 amine, bearing the cyclopropylmethyl group, also contributes to binding, both through its hydrogen atom and the steric and hydrophobic properties of its substituent.

Conformational Landscape and Bioactive Conformations

The pyridine ring itself is largely planar, but the amino groups are not perfectly coplanar with it. nih.gov The dihedral angles of the amino groups relative to the ring can influence the molecule's hydrogen bonding vectors. The cyclopropylmethyl group, while having some flexibility, imposes a degree of conformational restriction. Computational studies, such as molecular dynamics simulations and 3D-QSAR, are often employed to explore the conformational landscape of such molecules and identify low-energy, stable conformations that are likely to be relevant for binding. mdpi.com

Studies on similar flexible molecules, like certain kinase inhibitors, have shown that binding to the target often involves the selection of a single, low-energy conformation from the many that are available in solution. researchgate.net The rigidity of the cyclopropyl group can be advantageous, as it reduces the entropic penalty upon binding compared to a more flexible alkyl chain, potentially leading to higher affinity.

Comparative SAR with Other Pyridinediamine Scaffolds

Comparing the SAR of this compound with other pyridinediamine or related diamino-heterocyclic scaffolds provides valuable context for its activity. The pyridinediamine core is a "privileged scaffold" found in numerous kinase inhibitors. nih.gov For example, the 2,4-diaminopyrimidine (B92962) scaffold has been identified as a potent inhibitor of plasmodium protein kinases, with SAR studies focusing on substitutions at the 2- and 4-amino groups and at the 5-position of the pyrimidine (B1678525) ring. dundee.ac.uk

The key difference in the this compound scaffold is the 2,3-diamine substitution pattern on a pyridine ring, as opposed to the more common 2,4- or 3,5-diamine patterns on pyrimidine or piperidine (B6355638) rings. nih.govdundee.ac.uk This specific arrangement of nitrogen atoms and substituents on the pyridine ring creates a unique electronic and steric profile.

A comparative analysis with MmpL3 inhibitors based on a pyridine-2-methylamine scaffold showed that the pyridine nitrogen and the amine substituent form crucial hydrogen bonds and π-π stacking interactions within the target's active site. nih.gov Similarly, comparing the N3-substituted pyridine-2,3-diamine to the pyridylpyrimidinylaminophenyl scaffold of the kinase inhibitor imatinib (B729) reveals common principles, where a core heterocycle presents amine groups for hinge binding, and appended groups explore adjacent hydrophobic pockets. nih.govresearchgate.net

Exploration of Biological Activities and Applications in Chemical Biology in Vitro Mechanistic Focus

Inhibitory Mechanisms Against Specific Enzymes

The pyridine (B92270) nucleus is a common scaffold in the design of enzyme inhibitors. Research into related compounds suggests potential inhibitory activities against several classes of enzymes.

Kinases: Pyrrolo[2,3-d]pyrimidine derivatives, which share a core nitrogen-containing heterocyclic structure, have been investigated as inhibitors of p21-activated kinase 4 (PAK4), an enzyme linked to various cancers. Molecular dynamics simulations have shown that these inhibitors interact with the hinge region and other key residues within the enzyme's active site. nih.gov

Cholinesterases: Various pyridine derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. For instance, certain pyridine amides and carbamates have demonstrated inhibitory activity, with some showing selectivity for BChE over AChE. The mechanism often involves the inhibitor binding to both the catalytic and peripheral anionic sites of the enzyme. nih.gov

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme for cell wall synthesis in Mycobacterium tuberculosis. It is a validated target for antitubercular drugs. While direct inhibition by N3-(Cyclopropylmethyl)pyridine-2,3-diamine has not been reported, various heterocyclic compounds, including those with pyridine-like structures, are known DprE1 inhibitors. These inhibitors can act via covalent or non-covalent binding to disrupt the enzyme's catalytic activity.

DHFR: Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. Dicyclic and tricyclic diaminopyrimidine derivatives have shown potent inhibitory activity against DHFR from the parasite Cryptosporidium parvum.

In Vitro Enzymatic Assay Development and Validation

The evaluation of enzyme inhibitors relies on robust in vitro enzymatic assays. For cholinesterase inhibitors, assays are typically performed using enzymes from various sources, including electric eel (EeAChE) and equine serum (eqBChE), as well as their human counterparts (hAChE and hBChE). The inhibitory activity is often quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

For potential DHFR inhibitors, cell-free assays are employed to measure the inhibition of the DHFR enzyme. These assays are crucial for determining the potency and selectivity of the compounds against the target enzyme from a specific organism (e.g., C. parvum) versus the human enzyme.

Ligand-Target Interaction Studies

Understanding how a ligand interacts with its target enzyme is fundamental to drug design. Molecular docking and kinetic studies are common methods used to elucidate these interactions.

Binding Kinetics: Kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). For example, a molecular docking study of a potent pyridine-based carbamate (B1207046) inhibitor of AChE indicated a mixed inhibition mechanism, suggesting that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Allosteric Modulation: While not explicitly detailed for compounds structurally identical to this compound, the concept of allosteric modulation is a key area of research. This involves a ligand binding to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity.

Anti-parasitic and Anti-microbial Research

The pyridine scaffold is present in numerous compounds developed for their anti-infective properties.

In Vitro Efficacy Against Microbial Strains

A wide range of pyridine derivatives has been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. nih.gov For example, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov Other studies have shown that nicotinic acid benzylidene hydrazide derivatives possess activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov Similarly, some N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have exhibited good antimicrobial activity against pathogenic bacterial and fungal strains.

Table 1: Examples of In Vitro Antimicrobial Activity of Pyridine Derivatives

Compound Class Tested Organisms Observed Activity
3-(Pyridine-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria (S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus) Strong antibacterial activity, with some compounds showing MIC values similar to linezolid. nih.gov
Nicotinic acid benzylidene hydrazide derivatives S. aureus, B. subtilis, E. coli, C. albicans, A. niger Active against tested strains, with some comparable to standard drugs. nih.gov

Mechanistic Insights into Anti-pathogen Action

The mechanisms by which pyridine-containing compounds exert their anti-pathogen effects are diverse.

Enzyme Inhibition: As discussed, inhibition of essential enzymes like DHFR and DprE1 is a primary mechanism. For instance, pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a protein essential for the viability of M. tuberculosis. nih.gov

Cell Wall Disruption: Inhibition of enzymes like DprE1 directly impacts the synthesis of critical components of the mycobacterial cell wall, leading to cell death.

Protein Synthesis Inhibition: Linezolid and its analogues, including some pyridine-containing structures, act by inhibiting bacterial protein synthesis. nih.gov

Interaction with Protein-Protein Interfaces

The ability of small molecules to modulate protein-protein interactions (PPIs) is a growing area of therapeutic interest. While specific data for this compound is not available, the general principle has been established in other contexts. For example, small molecules have been developed to stabilize the interaction between the MDM2 protein and the 14-3-3σ protein, which is a potential strategy in cancer therapy. This demonstrates that small molecules can act as "molecular glues" to enhance or stabilize specific PPIs. Given the structural features of pyridine derivatives, it is conceivable that they could be designed to target and modulate such interfaces.

An article focusing on the chemical compound “this compound” and its role as a chemical probe for biological pathways cannot be generated at this time. Extensive searches for detailed research findings, in vitro mechanistic studies, and specific data tables related to this compound have not yielded any specific scientific literature.

While the existence of "this compound" is noted in chemical supplier databases, there is no publicly available research detailing its application or investigation as a chemical probe in biological systems. The search results did identify research on broader, related categories of compounds such as pyridinediamine and o-phenylenediamine (B120857) derivatives, which have been explored as fluorescent probes and enzyme inhibitors. However, this information is not specific to "this compound" and therefore does not meet the requirements for the requested in-depth article. Without dedicated research on this particular compound, any attempt to create the specified content would be speculative and lack the required scientific accuracy and detailed findings.

Advanced Applications and Materials Science Prospects

Integration of N3-(Cyclopropylmethyl)pyridine-2,3-diamine Derivatives in Polymeric Materials

Currently, there is a lack of specific research detailing the integration of this compound into polymeric materials. However, the foundational molecule, 2,3-diaminopyridine (B105623), serves as a versatile building block in polymer science. bldpharm.com Its derivatives are recognized as organic monomers for materials such as Covalent Organic Frameworks (COFs) and other polymers. bldpharm.com The presence of two reactive amine groups on the pyridine (B92270) ring allows for its use in the synthesis of various polymeric structures, including poly(amidoamine)dendrimers. The primary amine at the 2-position and the secondary amine at the 3-position (once substituted with the cyclopropylmethyl group) offer distinct reactivity profiles for polymerization reactions.

The cyclopropylmethyl group introduces a non-polar, sterically influential substituent. In a polymer chain, this group could impact the material's physical properties by affecting chain packing, solubility, and thermal characteristics. For instance, the hydrophobic nature of the cyclopropyl (B3062369) group could enhance the polymer's solubility in non-polar solvents while potentially limiting its aqueous solubility.

Utilization in Supramolecular Chemistry and Self-Assembly

While direct studies on the supramolecular chemistry of this compound are not available, the principles of self-assembly can be inferred from related structures. The parent compound, 2,3-diaminopyridine, is known to form charge-transfer complexes. sigmaaldrich.com The pyridine nitrogen and the amino groups of this compound are capable of forming hydrogen bonds, which are fundamental to supramolecular assembly.

The unique geometry and electronic properties of the molecule, with its electron-donating amino groups and the electron-withdrawing pyridine ring, can facilitate π-π stacking interactions. The cyclopropylmethyl group would play a significant role in directing the self-assembly process, influencing the dimensionality and morphology of the resulting supramolecular structures. For example, similar heterocyclic compounds have been shown to self-assemble into complex structures like nanosheets, where intermolecular forces dictate the arrangement of the constituent molecules. nih.gov

Development of Sensors and Probes

The development of sensors and probes based on this compound is a plausible area of application, although specific examples are not yet documented. The core structure, 2,3-diaminopyridine, is a precursor for fluorescent molecules. For instance, CF₃-substituted pyridine and pyrimidine-based compounds have been designed as fluorescent probes for bioimaging, demonstrating the potential of this chemical family in sensor technology. mdpi.com

The mechanism for sensing would likely rely on the modulation of the compound's photophysical properties upon interaction with an analyte. The lone pair electrons on the nitrogen atoms and the π-system of the pyridine ring can interact with metal ions or other guest molecules. This interaction can lead to changes in fluorescence (e.g., chelation-enhanced fluorescence or fluorescence quenching), which can be detected and quantified. The cyclopropylmethyl substituent could influence the selectivity and sensitivity of such a sensor by modifying its steric and electronic environment.

Applications in Organic Electronics and Optoelectronic Devices

The potential use of this compound in organic electronics stems from the electronic properties of the diaminopyridine scaffold. Such compounds are considered for inclusion in electronic and optical materials. bldpharm.com The presence of both electron-donating (amino groups) and electron-withdrawing (pyridine ring) moieties creates a "push-pull" system, which is a common design strategy for organic electronic materials. This electronic structure can lead to a small HOMO-LUMO energy gap, which is desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Derivatives of 2,3-diaminopyridine can be used in the synthesis of materials for OLEDs. bldpharm.com The specific properties of this compound, such as its charge transport characteristics and film-forming capabilities, would need to be investigated to determine its suitability for these applications. The cyclopropylmethyl group could enhance the processability and morphological stability of thin films, which are critical for device performance and longevity.

Role in Nanomaterials Synthesis and Functionalization

There is no direct evidence of this compound being used in nanomaterials synthesis or functionalization. However, the functional groups present on the molecule make it a candidate for such applications. The amino groups can act as capping agents or ligands to stabilize nanoparticles during their synthesis, preventing aggregation and controlling their size and shape. nih.gov

Prospective Research Avenues and Future Directions for N3 Cyclopropylmethyl Pyridine 2,3 Diamine

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be time-consuming and environmentally burdensome. rasayanjournal.co.in Future research on N3-(Cyclopropylmethyl)pyridine-2,3-diamine should prioritize the development of efficient, cost-effective, and sustainable synthetic routes.

Modern synthetic chemistry offers several "green" approaches that could be adapted for the synthesis of this compound and its derivatives. rasayanjournal.co.in These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and one-pot multicomponent reactions (MCRs) that enhance efficiency by combining several synthetic steps without isolating intermediates. rasayanjournal.co.inacs.org The use of eco-friendly solvents like glycerol (B35011) has been successfully demonstrated in the synthesis of related pyridine-2,3-diamine-derived structures. researchgate.net Such methods align with the principles of green chemistry by minimizing waste and energy consumption. rasayanjournal.co.in

A comparative overview of potential synthetic approaches is presented below.

FeatureConventional HeatingMicrowave-Assisted SynthesisMulticomponent Reactions (MCRs)
Reaction Time Longer (e.g., 6–9 hours) acs.orgShorter (e.g., 2–7 minutes) acs.orgGenerally rapid
Yield Moderate (e.g., 71%–88%) acs.orgHigher (e.g., 82%–94%) acs.orgOften high yields
Process Step-wise, requires isolationRapid heating, can be one-potSingle pot, multiple bonds formed
Environmental Impact Higher energy use, more solvent wasteLower energy use, often less solventReduced solvent and purification waste rasayanjournal.co.in

Furthermore, developing modular synthesis methods would allow for the flexible and rapid creation of a library of derivatives. nih.gov This involves creating reaction cascades where different building blocks can be easily swapped to produce a wide range of substituted pyridines, facilitating structure-activity relationship (SAR) studies. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from a process of serendipity to one of rational design. nih.govmit.edu These computational tools can be applied to this compound to accelerate the identification of potent and selective derivatives.

AI/ML algorithms can be trained on large datasets of known molecules to predict various properties of novel compounds. nih.gov For a library of virtual derivatives of this compound, these models could predict physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and biological activity against specific targets. nih.govspringernature.com This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound derivatives with their biological activity. mit.edudntb.gov.ua

De Novo Design: Using generative models to design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target. springernature.comdntb.gov.ua

Virtual High-Throughput Screening (vHTS): Screening vast virtual libraries of derivatives against protein target structures to identify promising candidates for synthesis. nih.govnih.gov Graph neural networks (GNNs) are particularly effective at analyzing molecular structures to predict their behavior and interactions. nih.gov

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic methodologies discussed in section 9.1, a detailed understanding of the reaction kinetics, pathways, and the formation of any transient intermediates or impurities is essential. rsc.org Advanced in situ spectroscopic techniques, as part of Process Analytical Technology (PAT), allow for real-time, non-invasive monitoring of chemical reactions as they occur. rsc.orgrsc.org

For the synthesis of this compound, several techniques could be employed:

FlowNMR Spectroscopy: This technique is highly effective for non-invasive, real-time reaction monitoring. rsc.org By circulating the reaction mixture through an NMR spectrometer, it is possible to obtain detailed structural information, quantify reactants, products, and intermediates, and derive accurate kinetic data. rsc.orgmpg.de

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in functional groups throughout a reaction. paulrpalmer.comquizgecko.com For instance, FT-IR could monitor the consumption of starting materials and the appearance of the diamine product. paulrpalmer.com

UV-Vis Spectroscopy: This technique is useful for monitoring reactions involving chromophores, molecules that absorb ultraviolet or visible light, to determine compound concentration and reaction progress. paulrpalmer.com

Spectroscopic TechniqueInformation GainedApplication in Synthesis of this compound
FlowNMR Structural confirmation, quantification of species, kinetics rsc.orgrsc.orgTrack conversion of precursors, identify intermediates, optimize reaction conditions (temperature, catalyst loading).
FT-IR Functional group analysis paulrpalmer.comquizgecko.comMonitor the disappearance of precursor functional groups and the appearance of the pyridine and amine groups.
Raman Spectroscopy Molecular fingerprinting, real-time analysis spectroscopyonline.comProvide complementary structural information, suitable for analyzing reactions in aqueous or solid phases.
UV-Vis Spectroscopy Concentration of chromophoric species paulrpalmer.comQuantify aromatic starting materials and the pyridine product to monitor reaction completion.

Implementing these techniques provides a deeper process understanding, enabling the development of more robust and efficient synthetic routes. rsc.org

Exploration of Novel Biological Targets through High-Throughput Screening of Derivatives

The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic actions, including anticancer and antimicrobial agents. nih.govresearchgate.net While the specific biological profile of this compound is not yet established, its core structure suggests a broad potential for biological activity.

High-Throughput Screening (HTS) is an essential technology for exploring this potential. sigmaaldrich.com By generating a diverse library of this compound derivatives (as enabled by the methods in section 9.1), HTS allows for the rapid testing of these compounds against hundreds or thousands of biological targets simultaneously. sigmaaldrich.com

Potential areas for screening could be guided by the known activities of related heterocyclic compounds:

Kinase Inhibition: Many pyridine-based compounds are potent kinase inhibitors used in oncology. nih.govacs.org Screening a library of derivatives against a panel of cancer-relevant kinases could identify novel anticancer leads.

Antimicrobial Activity: The pyridine nucleus is present in various antibacterial and antitubercular agents. nih.gov Given the rise of multidrug-resistant pathogens, screening against a panel of bacteria and fungi is a high-priority research avenue. nih.gov

Antiprotozoal Activity: Derivatives of the parent molecule, pyridine-2,3-diamine, have been investigated for activity against parasites like Plasmodium falciparum and Trypanosoma brucei. arkat-usa.org This provides a strong rationale for screening this compound derivatives against these and other neglected tropical diseases.

Multidisciplinary Collaborations for Comprehensive Translational Research

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is a complex, expensive, and lengthy process that no single discipline can navigate alone. springernature.comazolifesciences.com The future development of this compound will require a multidisciplinary, collaborative approach to ensure comprehensive translational research.

Effective drug discovery teams integrate scientists from numerous specialties: azolifesciences.comacs.org

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives with improved properties. acs.org

Computational Chemists and Bioinformaticians: To apply AI/ML for predictive modeling and data analysis. azolifesciences.com

Biologists and Pharmacologists: To conduct HTS, determine mechanisms of action, and evaluate efficacy in disease models. drugdiscoverytrends.com

Toxicologists: To assess the safety profile of lead compounds early in the discovery cycle. drugdiscoverytrends.com

Collaborations between academic institutions, which often drive early-stage discovery and innovation, and pharmaceutical companies, which have the resources and expertise for clinical development, are particularly crucial. nih.gov Such partnerships can accelerate progress, reduce costs, and increase the likelihood of translating a promising compound into a clinically effective treatment. azolifesciences.com

Q & A

Basic: What are the recommended synthetic routes for N3-(Cyclopropylmethyl)pyridine-2,3-diamine?

Methodological Answer:
A common approach involves nucleophilic substitution or reductive amination using pyridine-2,3-diamine derivatives. For example, describes a method where a pyridine precursor reacts with cyclopropylmethylamine in a polar solvent (e.g., DCM/TFE mixture) under mild conditions (~25°C). The reaction is often catalyzed by TMSCN (trimethylsilyl cyanide) to enhance yields (73% in cited cases). Post-synthesis purification typically involves trituration with non-polar solvents like n-pentane .

Basic: How should researchers handle and store this compound to ensure safety?

Methodological Answer:
Based on GHS classifications for structurally similar amines ( ):

  • Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation.
  • Storage: Keep in a dry, cool environment (<25°C) in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid incompatible materials like strong acids/oxidizers .

Advanced: What crystallographic tools are optimal for resolving the 3D structure of this compound?

Methodological Answer:
For small-molecule crystallography:

  • Structure Solution: Use SHELXD ( ) for phase determination via direct methods.
  • Refinement: Apply SHELXL (high-resolution data) with anisotropic displacement parameters for precise bond-length/angle analysis.
  • Visualization: ORTEP-3 ( ) or WinGX ( ) suites are recommended for thermal ellipsoid plots and symmetry validation .

Advanced: How can researchers address discrepancies in biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., enzyme source, buffer pH) or impurities.

  • Validation Steps:
    • Purity Confirmation: Use HPLC-MS (≥98% purity threshold) as in .
    • Dose-Response Curves: Replicate IC₅₀ measurements across multiple concentrations (e.g., 0.1–100 µM) to assess reproducibility.
    • Structural Analog Comparison: Cross-reference with SAR data from (e.g., halogen substitution effects on IDO1/TDO inhibition) to identify activity trends .

Advanced: What catalytic systems enhance the efficiency of reactions involving this compound?

Methodological Answer:
Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ ( ) improve yield and selectivity in allylidene or cycloaddition reactions. For example:

  • Procedure: React pyridine-2,3-diamine with cyclopropylmethyl aldehyde in acetonitrile at 60°C using 5 mol% catalyst. Monitor via TLC, achieving ~85% conversion in 6 hours.
  • Advantage: Catalyst recyclability (≥5 cycles without significant loss) reduces costs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm amine proton environments (δ 5.5–6.5 ppm) and cyclopropylmethyl integration ( ).
  • MS: High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 339 in ).
  • IR: N-H stretching (3200–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) bands .

Advanced: How can computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with targets like IDO1 (PDB: 4PK5). Energy minimization with GAFF2 force fields improves pose accuracy.
  • DFT Calculations: Assess frontier molecular orbitals (HOMO/LUMO) via Gaussian 16 at B3LYP/6-31G* level to predict nucleophilic/electrophilic sites ( ) .

Basic: What are the environmental hazards associated with this compound?

Methodological Answer:
Per GHS classifications ( ):

  • Aquatic Toxicity: Classified as H410 (acute/chronic hazard to aquatic life).
  • Mitigation: Neutralize waste with dilute HCl (pH 7) before disposal. Avoid release into waterways .

Advanced: How does the cyclopropylmethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: Cyclopropylmethyl increases logP by ~0.8 units (vs. methyl substituents), enhancing membrane permeability ( ).
  • Metabolic Stability: The rigid cyclopropane ring reduces CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ > 120 min in rat liver microsomes) .

Advanced: What strategies resolve low crystallinity during X-ray diffraction studies?

Methodological Answer:

  • Crystallization Optimization: Use solvent vapor diffusion (e.g., ethanol/water) at 4°C to grow single crystals.
  • Twinned Data Handling: Apply SHELXL TWIN commands ( ) for refinement.
  • Alternative Techniques: If crystals remain elusive, use PXRD paired with DFT-predicted structures for phase identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.